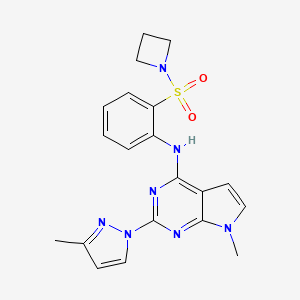![molecular formula C30H48F2O4 B12378453 (1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[97001,303,8012,16]octadecane-9,14-diol is a complex organic molecule with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups such as the difluoro and hydroxypropan-2-yl groups. The synthetic route typically starts with the preparation of the core structure through cyclization reactions, followed by selective functionalization using reagents like fluorinating agents and protecting groups to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The difluoro groups can be reduced to hydrogen atoms using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxy groups can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) for chlorination.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: SOCl2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the difluoro groups would yield the corresponding hydrocarbons.
科学研究应用
Chemistry: As a model compound for studying stereochemistry and reaction mechanisms.
Biology: Potential use as a probe for studying biological pathways involving similar structures.
Medicine: Possible applications in drug development due to its unique structure and functional groups.
Industry: Use in the synthesis of advanced materials or as a precursor for other complex molecules.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, the hydroxy groups could form hydrogen bonds with biological molecules, while the difluoro groups could participate in hydrophobic interactions. The exact pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar difluoro functional group.
Bromine Compounds: Compounds like hydrogen bromide that share similar reactivity patterns.
Uniqueness
This compound is unique due to its pentacyclic structure and multiple chiral centers, which distinguish it from simpler molecules like 4,4’-difluorobenzophenone and bromine compounds. Its complex structure offers a wide range of potential reactivity and applications that simpler compounds do not.
属性
分子式 |
C30H48F2O4 |
|---|---|
分子量 |
510.7 g/mol |
IUPAC 名称 |
(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol |
InChI |
InChI=1S/C30H48F2O4/c1-23(2)21-17(33)14-19-26(6)15-18(34)22(27(7)9-8-20(36-27)24(3,4)35)25(26,5)10-11-28(19)16-29(21,28)12-13-30(23,31)32/h17-22,33-35H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,25+,26-,27+,28-,29+/m0/s1 |
InChI 键 |
KUQPXALXGHFWOC-MDDMNSTMSA-N |
手性 SMILES |
C[C@]12CC[C@@]34C[C@@]35CCC(C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)(F)F |
规范 SMILES |
CC1(C2C(CC3C4(CC(C(C4(CCC35C2(C5)CCC1(F)F)C)C6(CCC(O6)C(C)(C)O)C)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


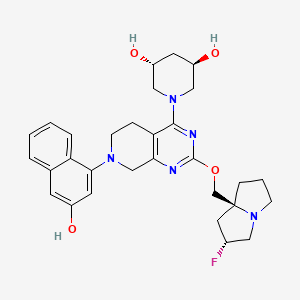
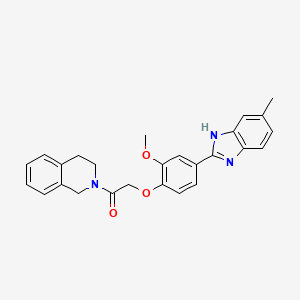
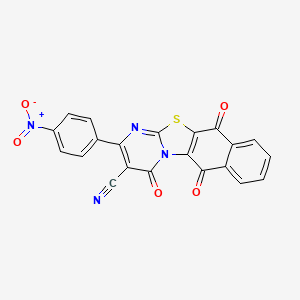
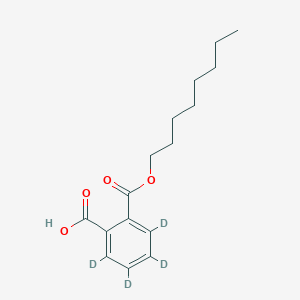
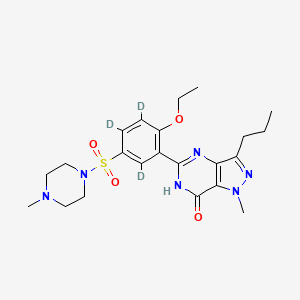

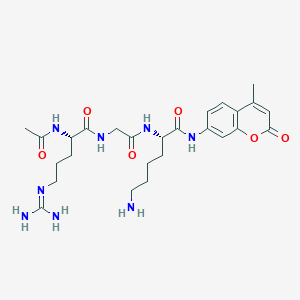
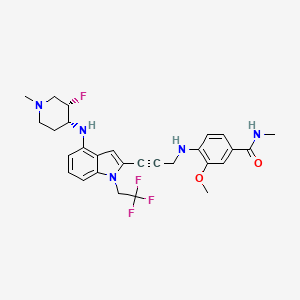
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
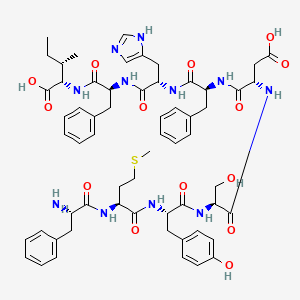
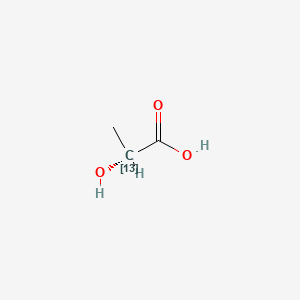
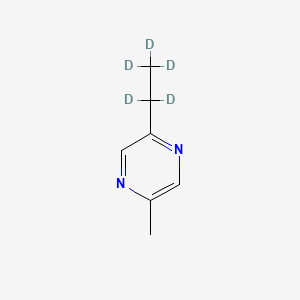
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
